6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized and evaluated novel derivatives similar to the specified compound for their antimicrobial properties. For example, compounds with related structures have been shown to exhibit significant biological activity against various microorganisms, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (M. Suresh, P. Lavanya, C. Rao, 2016; N. Patel, S. N. Agravat, 2007).
Antimalarial Potential
Research into the development of new antimalarial drugs has also explored derivatives of triazolopyridine sulfonamides. A study focusing on novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment demonstrated good antimalarial activity in vitro against Plasmodium falciparum, indicating the potential for further drug development in this area (V. R. Karpina et al., 2020).
Synthesis of Novel Heterocyclic Compounds
The structural motif of "6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" is of interest in the synthesis of novel heterocyclic compounds. Studies have described the synthesis of various derivatives and evaluated their biological activities, showcasing the chemical versatility and potential utility of such compounds in medicinal chemistry and drug discovery (Y. Watanabe et al., 1992; B. Bindu et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as functionalized 1,2,4-triazolo[4,3-a]pyridines, have been investigated as inhibitors of human 11β-hydroxysteroid dehydrogenase-type 1 and p38 α mitogen-activated (map) kinase .
Mode of Action
It is likely that it interacts with its targets through a mechanism similar to other 1,2,4-triazolo[4,3-a]pyridines, which typically involve binding to the active site of the target enzyme, thereby inhibiting its function .
Biochemical Pathways
Given its potential targets, it may be involved in the regulation of glucocorticoid metabolism (via 11β-hydroxysteroid dehydrogenase-type 1) and inflammatory responses (via p38 α map kinase) .
Result of Action
Based on its potential targets, it may have anti-inflammatory effects (via p38 α map kinase inhibition) and may regulate glucocorticoid metabolism (via 11β-hydroxysteroid dehydrogenase-type 1 inhibition) .
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-2-16-6-8-17(9-7-16)14-24-20(25)23-15-18(10-11-19(23)21-24)28(26,27)22-12-4-3-5-13-22/h2,6-11,15H,1,3-5,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYQZPMMGFQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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